REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][N:3]=1.C([O-])(=O)C.[Na+].[Br:15]Br.O>C(O)(=O)C>[NH2:1][C:2]1[C:9]([Br:15])=[CH:8][C:5]([C:6]#[N:7])=[CH:4][N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C#N)C=C1
|
Name
|
|
Quantity
|
30 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.58 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
To the resulting well stirred mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
STIRRING
|
Details
|
the mixture was stirred vigorously for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C#N)C=C1Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |